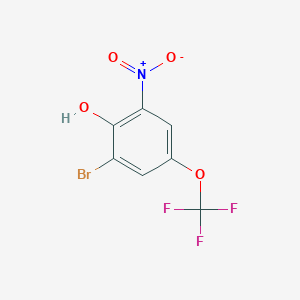

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Description

Historical Perspectives and Genesis of Research on Substituted Phenols

The study of phenolic compounds is a cornerstone of organic chemistry. The journey began with the isolation of pure phenol (B47542) (also known as carbolic acid) in 1834. nih.gov Its potent antiseptic properties, famously pioneered by Joseph Lister in surgery around 1865, spurred intense scientific interest. nih.govnih.gov This initial focus on biological activity naturally led researchers to explore how modifying the phenol structure could alter its properties.

The late 19th and early 20th centuries saw a surge in the synthesis of "substituted phenols"—phenolic compounds with additional functional groups attached to the benzene (B151609) ring. nih.govsigmaaldrich.com Early research was often driven by the pursuit of improved antiseptics, dyes, and eventually, a wide array of pharmaceuticals and industrial chemicals. nih.gov This foundational work established that the addition of substituents like halogens (e.g., bromine) or nitro groups could dramatically influence a molecule's acidity, reactivity, and biological function, paving the way for the rational design of complex organic molecules. sigmaaldrich.com

Strategic Importance of Brominated, Nitrated, and Fluorinated Phenols in Organic Chemistry

The functionalization of the phenol ring with bromine, nitro, and fluorine-containing groups is a deliberate and strategic process in modern organic synthesis. Each group imparts specific and powerful modifications to the parent molecule.

Brominated Phenols: The introduction of a bromine atom onto a phenol ring is a key synthetic manipulation. Bromophenols are crucial intermediates in cross-coupling reactions, where the bromine atom can be replaced to form new carbon-carbon or carbon-heteroatom bonds. chemical-manufactures.com This versatility makes them valuable building blocks for constructing complex molecular architectures. Furthermore, the presence of bromine increases the lipophilicity (the ability to dissolve in fats and oils) of the molecule, which can be critical for modulating the biological activity and membrane permeability of potential drug candidates. chemicalbook.com

Nitrated Phenols: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. chemscene.com When attached to a phenol ring, it significantly increases the acidity of the phenolic hydroxyl group and activates the ring for certain types of reactions. Nitrated phenols are vital precursors in the synthesis of amines (via reduction of the nitro group), which are themselves fundamental components of countless dyes, agrochemicals, and pharmaceuticals. chemicalbook.comnbinno.com For example, p-nitrophenol is an important intermediate in the synthesis of the common analgesic, paracetamol. evitachem.comgoogle.com

Fluorinated Phenols and the Trifluoromethoxy Group: The incorporation of fluorine into organic molecules is a major strategy in modern drug design. chemscene.com The trifluoromethoxy group (–OCF₃) is of particular interest. It is highly lipophilic and metabolically stable, properties that can enhance a drug's ability to cross cell membranes and resist breakdown in the body, thereby improving its bioavailability and duration of action. The –OCF₃ group is strongly electron-withdrawing and has been referred to as a "pseudo-halogen" due to its electronic properties being similar to that of a chlorine atom. chemscene.com This unique combination of high lipophilicity and electron-withdrawing character makes it an invaluable substituent for fine-tuning the physicochemical properties of bioactive molecules.

Overview of Current Research Landscape and Scholarly Interest in the Chemical Entity

Its structure combines three distinct functional groups, each providing a reactive handle or a specific physicochemical property. This "tri-functional" nature makes it a potentially valuable building block for synthesizing complex target molecules in multi-step synthetic campaigns. For instance, related compounds like 2-bromo-6-nitrophenol (B84729) serve as key intermediates in the synthesis of pharmaceuticals. Similarly, other polysubstituted nitrophenols are investigated for their potential as agrochemicals, such as fungicides and herbicides.

Given the strategic importance of its constituent parts, it can be inferred that 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is likely synthesized for use in proprietary drug discovery or agrochemical development programs, where its role as an intermediate is not disclosed in public-facing academic journals. Its value lies in its potential to be transformed into more complex, biologically active final products.

Below is a table detailing the key identifiers for this compound, alongside a closely related and more documented analogue for comparison.

| Property | This compound | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol |

| Molecular Formula | C₇H₃BrF₃NO₄ | C₇H₃BrF₃NO₃ |

| Molecular Weight | 330.00 g/mol | 286.00 g/mol |

| CAS Number | Not readily available in public databases | 206759-48-0 |

| Key Difference | Contains a trifluoromethoxy (–OCF₃) group | Contains a trifluoromethyl (–CF₃) group |

| Predicted LogP | ~3.8 | ~3.1 |

| Predicted pKa | ~8.5 | ~7.8 |

| Data for this compound is based on predictive models and comparison to analogues. Data for the trifluoromethyl compound is sourced from chemical supplier databases. |

Delimitation of Research Scope for this compound

This article focuses exclusively on the chemical nature and academic context of this compound. The content is structured to provide a historical and strategic overview of substituted phenols, leading to an analysis of the specific combination of functional groups present in this molecule. The discussion is limited to its role in organic chemistry, its synthesis, and its inferred applications as a research intermediate. Information regarding dosage, administration, specific safety profiles, or adverse effects is explicitly excluded from the scope of this work. The objective is to maintain a professional, scientific focus on the compound's chemical significance.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCPREMUOFIAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Bromo 6 Nitro 4 Trifluoromethoxy Phenol

Retrosynthetic Analysis and Key Disconnections for the Compound

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and breaks it down into simpler, commercially available starting materials. amazonaws.comyoutube.com For 2-bromo-6-nitro-4-(trifluoromethoxy)phenol, the primary disconnections involve the carbon-bromine, carbon-nitrogen, and the phenolic carbon-oxygen bonds, as well as the trifluoromethoxy ether linkage. The order of these disconnections is dictated by the directing effects of the substituents on the aromatic ring.

A logical retrosynthetic pathway for this compound (I) is outlined below. The primary disconnections are the electrophilic additions of the nitro and bromo groups.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A["this compound (I)"] -->|C-N Disconnection (Nitration)| B["2-Bromo-4-(trifluoromethoxy)phenol (II)"];

B -->|C-Br Disconnection (Bromination)| C["4-(Trifluoromethoxy)phenol (III)"];

C -->|C-O Disconnection (Diazotization/Hydrolysis)| D["4-(Trifluoromethoxy)aniline (IV)"];

D -->|N-O Reduction| E["1-Nitro-4-(trifluoromethoxy)benzene (V)"];

E -->|C-O Disconnection (Trifluoromethoxylation)| F["Starting Materials (e.g., 4-Nitrophenol or Trifluoromethoxybenzene)"];

This analysis suggests a forward synthesis beginning with the construction of the core scaffold, 4-(trifluoromethoxy)phenol (B149201), followed by sequential electrophilic aromatic substitution reactions.

Identification of Core Phenolic Scaffold Synthesis

The key intermediate identified through retrosynthetic analysis is 4-(trifluoromethoxy)phenol. The synthesis of this core structure is a critical first step. A common industrial route starts from trifluoromethoxybenzene, which can be prepared from trichloromethoxy benzene (B151609) and anhydrous hydrogen fluoride. google.com The trifluoromethoxybenzene is then nitrated to yield 1-nitro-4-(trifluoromethoxy)benzene. google.com Subsequent reduction of the nitro group, typically using iron in the presence of an acid, affords 4-(trifluoromethoxy)aniline. google.com The final step in forming the phenolic scaffold is the conversion of the aniline (B41778) to the corresponding phenol (B47542). This is classically achieved via diazotization of the amine with a nitrite (B80452) source (e.g., NaNO₂) in a strong acid, followed by hydrolysis of the resulting diazonium salt in boiling aqueous acid. google.com

Strategies for Orthogonal Introduction of Bromo, Nitro, and Trifluoromethoxy Moieties

With the 4-(trifluoromethoxy)phenol scaffold in hand, the next challenge is the regioselective and sequential introduction of the bromo and nitro groups. The term "orthogonal" refers to the ability to perform these reactions one after the other without interfering with the existing functional groups.

The directing effects of the substituents on the 4-(trifluoromethoxy)phenol ring govern the outcome of electrophilic substitution.

Hydroxyl (-OH) group : A powerful activating, ortho, para-directing group. byjus.comlibretexts.org

Trifluoromethoxy (-OCF₃) group : A deactivating, ortho, para-directing group.

Bromo (-Br) group : A deactivating, ortho, para-directing group. libretexts.org

The hydroxyl group is the most influential director on the ring. In 4-(trifluoromethoxy)phenol, the para position relative to the hydroxyl group is already occupied by the trifluoromethoxy group. Therefore, incoming electrophiles will be directed primarily to the ortho positions (C2 and C6).

A plausible synthetic sequence is:

Bromination : Treatment of 4-(trifluoromethoxy)phenol with a brominating agent is expected to install a bromine atom at one of the ortho positions (C2 or C6) to yield 2-bromo-4-(trifluoromethoxy)phenol (B1287632).

Nitration : The subsequent nitration of 2-bromo-4-(trifluoromethoxy)phenol would then occur at the remaining vacant ortho position (C6). The powerful activating effect of the hydroxyl group will direct the incoming nitro group to this position, overcoming the deactivating effects of the bromo and trifluoromethoxy substituents.

Classical Synthetic Approaches to Substituted Phenols Relevant to the Compound

Classical methods for synthesizing highly substituted phenols heavily rely on electrophilic aromatic substitution, leveraging the directing effects of substituents to achieve the desired regiochemistry.

Electrophilic Aromatic Substitution Strategies for Bromination and Nitration

The hydroxyl group in phenols is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. byjus.comlibretexts.org

Bromination: Phenols are reactive enough to undergo halogenation without a Lewis acid catalyst. byjus.com The bromination of a phenol derivative can be achieved using various reagents. The choice of reagent and reaction conditions can influence the degree of substitution.

| Reagent | Typical Conditions | Outcome |

| Bromine (Br₂) in H₂O | Aqueous solution, room temp. | Often leads to polysubstitution (e.g., 2,4,6-tribromophenol (B41969) from phenol). byjus.com |

| Bromine (Br₂) in CS₂ or CCl₄ | Non-polar solvent, low temp. | Favors monosubstitution. |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator. | A milder alternative for controlled monobromination. |

For the synthesis of 2-bromo-4-(trifluoromethoxy)phenol, a controlled monobromination using Br₂ in a non-polar solvent would be the classical approach to avoid di-substitution.

Nitration: The nitration of phenols also requires careful control due to the high reactivity of the ring, which can lead to the formation of oxidized byproducts and polysubstituted products.

| Reagent | Typical Conditions | Outcome |

| Dilute Nitric Acid (HNO₃) | Aqueous solution, room temp. | Typically yields a mixture of ortho- and para-nitrophenols. libretexts.org |

| Conc. HNO₃ / Conc. H₂SO₄ | "Mixed acid", low temp. | A powerful nitrating agent, often used for less reactive substrates. Can cause oxidation with phenols. |

| Sodium Nitrate (B79036) (NaNO₂) in H₂SO₄ | Aqueous acid, low temp. | A common method for nitrating activated phenols. chemicalbook.com |

In the context of synthesizing the target compound, after the initial bromination, the resulting 2-bromo-4-(trifluoromethoxy)phenol is less activated. Therefore, nitration might be successfully carried out using a nitrating mixture of sulfuric and nitric acid under controlled temperature conditions, similar to methods used for preparing 2-bromo-4-fluoro-6-nitrophenol (B1271563). google.com

Introduction of Trifluoromethoxy Moiety: Methodological Considerations

The introduction of the trifluoromethoxy (-OCF₃) group is a key transformation in the synthesis of the core scaffold. This group is valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity. Several methods have been developed for its installation.

| Method | Description | Starting Material | Key Reagents |

| From Phenols | Direct trifluoromethoxylation of a phenol. | Phenol | CF₃I/Cu catalyst; or CCl₄/HF (Yarovenko-Raksha reaction) |

| From Aryl Halides | Nucleophilic substitution with a trifluoromethoxide source. | Aryl Halide | KOCF₃ or AgOCF₃ with a copper catalyst |

| From Anilines | Via diazotization and reaction with a trifluoromethoxide source. | Aniline | NaNO₂/HBF₄, then reaction with trifluoromethoxide |

| From Aryl Trichloromethyl Ethers | Halogen exchange reaction. | Ar-OCCl₃ | Anhydrous HF or SbF₃ google.com |

The method involving the halogen exchange of an aryl trichloromethyl ether with anhydrous HF is an effective route for large-scale industrial production. google.com

Advanced Synthetic Techniques and Green Chemistry Principles in Compound Synthesis

Modern organic synthesis emphasizes the development of more efficient, sustainable, and environmentally benign methods. numberanalytics.compaperpublications.org These principles can be applied to the synthesis of this compound.

Advanced Synthetic Techniques:

Catalytic C-H Functionalization : Directing-group-assisted C-H activation could potentially be used to install the bromo or nitro groups with high regioselectivity, avoiding the need for pre-functionalized starting materials.

Flow Chemistry : Performing nitration reactions, which are often highly exothermic and can be hazardous on a large scale, in a continuous flow reactor offers superior temperature control, enhanced safety, and improved scalability.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times for steps like bromination or nucleophilic substitution, often leading to higher yields and cleaner reactions.

Green Chemistry Principles: The synthesis can be optimized according to the principles of green chemistry:

Atom Economy : Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. For instance, catalytic methods are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents : Replacing hazardous solvents like chloroform (B151607) or carbon tetrachloride, traditionally used for bromination, with greener alternatives such as ethanol, water, or supercritical CO₂. paperpublications.org

Catalysis : Employing recyclable and reusable catalysts, such as solid acid catalysts for nitration or palladium catalysts for C-O bond formation, can reduce waste and improve efficiency. numberanalytics.com

Alternative Phenol Synthesis : Modern methods for phenol synthesis, such as the ipso-hydroxylation of arylboronic acids using benign oxidants like hydrogen peroxide, represent a greener alternative to classical multi-step processes that may generate significant waste. rsc.orgorganic-chemistry.orgresearchgate.net This approach could be adapted to synthesize the 4-(trifluoromethoxy)phenol scaffold from the corresponding boronic acid.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Catalytic Methods for Selective Functionalization

To enhance the efficiency, selectivity, and sustainability of the synthesis, catalytic methods for both the nitration and bromination steps can be employed.

For the nitration step, various catalytic systems have been developed to avoid the harsh conditions of traditional mixed-acid nitration. acs.org These methods often aim to generate the nitronium ion (NO2+) in situ under milder conditions. For electron-deficient phenols, copper(II) nitrate in acetonitrile (B52724) has been shown to be an effective nitrating agent, favoring ortho-nitration. researchgate.net Another approach involves the use of metal nitrates, such as iron(III) nitrate, which can also promote regioselective nitration. researchgate.net The use of solid acid catalysts, like zeolites or clays (B1170129) impregnated with metal salts, can offer advantages in terms of catalyst recovery and reuse. researchgate.net For a substrate like 4-(trifluoromethoxy)phenol, which has a deactivating trifluoromethoxy group, a carefully chosen catalytic system would be crucial to achieve high conversion and selectivity.

For the bromination step, catalytic methods can offer improved regioselectivity and avoid the use of hazardous elemental bromine. Oxidative bromination, where a bromide salt is oxidized in situ to generate the brominating agent, is a common strategy. nih.gov Systems like potassium bromide in the presence of an oxidant such as bromate, catalyzed by layered double hydroxides, have been shown to be effective for the regioselective monobromination of phenols. nih.gov Another approach involves the use of sulfoxides in combination with hydrogen bromide, where sterically hindered sulfoxides can lead to high para-selectivity. ccspublishing.org.cn For ortho-bromination, specific catalysts or directing groups might be necessary to overcome the inherent electronic preferences of the substrate.

| Reaction Step | Catalytic Method | Potential Advantages | Key Parameters |

| Nitration | Metal Nitrates (e.g., Cu(NO3)2, Fe(NO3)3) | Milder conditions, improved regioselectivity | Choice of metal salt, solvent, temperature |

| Solid Acid Catalysts (e.g., zeolites) | Catalyst reusability, reduced waste | Catalyst type and loading, reaction conditions | |

| Bromination | Oxidative Bromination (e.g., KBr/Bromate) | Avoids use of elemental bromine, high atom economy | Oxidant, catalyst, pH |

| HBr/Sulfoxide Systems | High regioselectivity, greener byproduct (water) | Structure of sulfoxide, solvent |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers significant advantages for nitration and bromination reactions, which are often highly exothermic and can pose safety risks in traditional batch reactors. numberanalytics.commdpi.com By performing these reactions in continuous flow reactors, such as microreactors or packed-bed reactors, superior control over reaction parameters like temperature, pressure, and residence time can be achieved. This leads to improved safety, higher yields, and better selectivity. nih.govdergipark.org.tr

For the nitration of a substituted phenol, a continuous flow setup would typically involve pumping separate streams of the phenol solution and the nitrating agent into a micromixer, where they rapidly combine and enter a temperature-controlled reactor coil. acs.orgresearchgate.net The small dimensions of the reactor channels ensure efficient heat transfer, preventing the formation of hot spots and reducing the risk of runaway reactions. numberanalytics.com The short residence times in the reactor can also minimize the formation of byproducts. researchgate.net This approach has been successfully applied to the nitration of various aromatic compounds, demonstrating its potential for safer and more efficient production. acs.org

Similarly, bromination reactions can be effectively carried out in a flow system. mdpi.comvapourtec.comresearchgate.net This is particularly advantageous when using hazardous reagents like elemental bromine, as the amount of the hazardous substance present in the reactor at any given time is minimized. In-situ generation of the brominating agent, for example, by mixing streams of an oxidant and a bromide salt, can be seamlessly integrated into a flow process, further enhancing safety. mdpi.comresearchgate.net The precise control over stoichiometry and reaction time afforded by flow chemistry can be crucial for achieving selective monobromination and avoiding the formation of di- or tri-brominated products. vapourtec.comresearchgate.net

| Process | Flow Chemistry Approach | Key Advantages | Relevant Parameters |

| Nitration | Pumping separate streams of substrate and nitrating agent through a micromixer and a temperature-controlled reactor. | Enhanced safety (better heat transfer), improved selectivity, faster optimization. | Flow rates, reactor temperature, residence time, stoichiometry. |

| Bromination | In-situ generation of the brominating agent followed by immediate reaction with the substrate in a continuous stream. | Minimized handling of hazardous bromine, precise control over stoichiometry, improved product purity. | Reagent concentrations, mixing efficiency, residence time. |

Purification and Isolation Strategies for this compound

The purification of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity. The choice of purification method will depend on the physical properties of the product and the nature of the impurities present. Given the phenolic nature of the target compound and the likely byproducts from the synthesis (isomers, starting materials, and potentially over-substituted products), a combination of techniques may be necessary.

Crystallization is a common and effective method for purifying solid organic compounds. If the target compound is a solid at room temperature, it could be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial and would be determined by the solubility profile of the product and its impurities. A good solvent would dissolve the compound at an elevated temperature but allow it to crystallize out upon cooling, while the impurities remain in solution.

Column chromatography is another powerful technique for separating mixtures of organic compounds. acs.orgnumberanalytics.com This method is particularly useful for separating isomers that may have very similar physical properties. A stationary phase, such as silica (B1680970) gel or alumina, would be used in conjunction with a mobile phase (a solvent or a mixture of solvents). The separation is based on the differential adsorption of the compounds onto the stationary phase. By carefully selecting the solvent system, it should be possible to isolate the desired this compound from other isomers and byproducts.

Distillation , particularly steam distillation, can be a useful technique for separating volatile organic compounds. google.com If there is a significant difference in the volatility of the product and its impurities, this method could be employed. For instance, if unreacted starting material or a more volatile byproduct is present, it might be removed via distillation.

Acid-base extraction could also be utilized as a preliminary purification step. As a phenol, the target compound is acidic and will react with a base (like sodium hydroxide) to form a water-soluble phenoxide salt. This would allow for its separation from non-acidic impurities by partitioning between an organic solvent and an aqueous base. Subsequent acidification of the aqueous layer would then regenerate the purified phenol, which could be extracted back into an organic solvent.

| Purification Method | Principle of Separation | Applicability |

| Crystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | Suitable for solid products with good crystallization properties. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Effective for separating isomers and closely related compounds. acs.orgnumberanalytics.com |

| Distillation | Difference in the boiling points of the components in a liquid mixture. | Useful for separating volatile compounds with significantly different boiling points. google.com |

| Acid-Base Extraction | Difference in the acidic/basic properties of the components, allowing for selective transfer between aqueous and organic phases. | Effective for separating acidic phenols from neutral or basic impurities. |

Challenges and Innovations in Scalable Synthesis of the Chemical Entity

Scaling up the synthesis of a complex molecule like this compound from the laboratory to an industrial scale presents several challenges. These challenges are often related to safety, cost-effectiveness, and maintaining product quality and consistency.

One of the primary challenges is the management of reaction exotherms . Both nitration and bromination reactions are typically highly exothermic. numberanalytics.comscientificupdate.com On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, potentially causing runaway reactions, explosions, and the formation of undesirable byproducts. researchgate.neticheme.orgicheme.org Traditional batch reactors have limitations in terms of their surface-area-to-volume ratio, which can make heat removal difficult. numberanalytics.com

Another significant challenge is the handling of hazardous reagents . Reagents commonly used in nitration (concentrated nitric and sulfuric acids) and bromination (elemental bromine) are corrosive, toxic, and require specialized handling procedures and equipment. scientificupdate.combohrium.com The storage and transfer of large quantities of these materials pose significant safety risks.

Innovations in chemical engineering and process chemistry are addressing these challenges. The adoption of continuous flow chemistry is a major innovation for the scalable synthesis of such compounds. nih.govnumberanalytics.com As discussed earlier, flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and significantly improving the safety profile of exothermic reactions. numberanalytics.com The small reactor volumes in flow systems also minimize the amount of hazardous material present at any given time. nih.gov

The development of novel catalytic systems is another key area of innovation. Catalysts that can promote the desired reactions under milder conditions, with higher selectivity, and using less hazardous reagents can significantly improve the safety and sustainability of the process. For example, using solid catalysts can simplify product isolation and catalyst recycling, reducing waste and operational costs.

Process Analytical Technology (PAT) is an important innovation for monitoring and controlling chemical processes in real-time. By using in-line analytical techniques (such as spectroscopy), it is possible to monitor key reaction parameters and product quality throughout the manufacturing process. This allows for immediate adjustments to be made to maintain optimal conditions, ensuring consistent product quality and improving process efficiency.

Finally, a focus on green chemistry principles is driving innovation in scalable synthesis. This includes the use of safer solvents, the development of atom-economical reactions that minimize waste, and the design of processes that are more energy-efficient.

| Challenge | Innovation | Impact on Scalable Synthesis |

| Reaction Exotherms | Continuous Flow Chemistry | Improved heat transfer, enhanced safety, better temperature control. numberanalytics.com |

| Hazardous Reagents | In-situ Reagent Generation, Catalytic Methods | Reduced handling of toxic substances, milder reaction conditions. researchgate.netmdpi.com |

| Regioselectivity & Byproducts | Advanced Catalysis, Precise Control in Flow Reactors | Higher product purity, simplified purification, increased yield. |

| Process Control | Process Analytical Technology (PAT) | Real-time monitoring and control, ensures consistent product quality. |

| Sustainability | Green Chemistry Principles | Reduced environmental impact, improved process efficiency, use of safer materials. |

Chemical Reactivity and Transformative Potential of 2 Bromo 6 Nitro 4 Trifluoromethoxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity. Its proton is rendered significantly acidic by the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group and the para-trifluoromethoxy group. This enhanced acidity facilitates its deprotonation to form a phenoxide ion, which is a potent nucleophile, enabling a variety of substitution reactions at the oxygen atom.

The formation of the nucleophilic phenoxide anion upon treatment with a base is the key step for O-alkylation and esterification.

O-Alkylation: In a classic Williamson ether synthesis, the phenoxide ion readily reacts with primary alkyl halides or other alkylating agents via an SN2 mechanism to form ethers. masterorganicchemistry.comlibretexts.org Common bases used to generate the phenoxide include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). francis-press.comyoutube.com The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction. francis-press.com

Esterification: Similarly, the phenoxide can react with acyl halides or acid anhydrides to yield the corresponding phenyl esters. This reaction is an efficient way to introduce a variety of acyl groups onto the phenolic oxygen.

| Reaction Type | Reagent | Product Class | Example Product Name |

|---|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) | Anisole Derivative | 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethoxy)benzene |

| O-Alkylation | Benzyl Bromide (BnBr) | Benzyl Ether Derivative | 2-(Benzyloxy)-1-bromo-3-nitro-5-(trifluoromethoxy)benzene |

| Esterification | Acetyl Chloride (CH₃COCl) | Phenyl Acetate Derivative | 2-Bromo-6-nitro-4-(trifluoromethoxy)phenyl acetate |

| Esterification | Benzoyl Chloride (PhCOCl) | Phenyl Benzoate Derivative | 2-Bromo-6-nitro-4-(trifluoromethoxy)phenyl benzoate |

Beyond simple alkylation, the hydroxyl group can participate in other C-O bond-forming reactions. For instance, condensation reactions can lead to the formation of more complex ether structures, such as diaryl ethers. While the Ullmann condensation typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst, the high reactivity of the phenoxide derived from 2-bromo-6-nitro-4-(trifluoromethoxy)phenol could potentially allow it to serve as the nucleophilic partner in such coupling reactions. francis-press.com

Aromatic Nucleophilic Substitution Reactions (SNAr) Directed by Nitro and Trifluoromethoxy Groups

The aromatic ring of this compound is exceptionally electron-deficient. This is due to the powerful electron-withdrawing effects of the nitro (-NO2) group positioned ortho to the bromine and the trifluoromethoxy (-OCF3) group in the para position. These substituents activate the ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a highly favorable reaction pathway. masterorganicchemistry.comwikipedia.org

The bromine atom at the C2 position is an excellent leaving group in the context of an SNAr reaction. youtube.com The reaction proceeds via a two-step addition-elimination mechanism. byjus.comstackexchange.com First, a nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the ortho-nitro group and, to a lesser extent, influenced by the para-trifluoromethoxy group, which stabilizes the complex and facilitates its formation. masterorganicchemistry.comstackexchange.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

A wide range of nucleophiles can displace the bromo substituent, providing a versatile method for introducing new functional groups.

| Nucleophile | Reagent Example | Product Class | Example Product Name |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether | 2-Methoxy-6-nitro-4-(trifluoromethoxy)phenol |

| Amine | Ammonia (NH₃) | Aniline (B41778) Derivative | 2-Amino-6-nitro-4-(trifluoromethoxy)phenol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | 6-Nitro-2-(phenylthio)-4-(trifluoromethoxy)phenol |

| Hydroxide | Sodium Hydroxide (NaOH) | Catechol Derivative | 2-Nitro-6-(trifluoromethoxy)benzene-1,4-diol |

The nitro group is readily susceptible to reduction, providing a pathway to the corresponding aromatic amine. This transformation is fundamental in organic synthesis, as the resulting amino group can be further functionalized. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups. wikipedia.org

For this compound, chemoselective reduction methods are preferred to avoid unwanted side reactions, such as the reduction of the bromo substituent (hydrodebromination).

| Reagent/System | Typical Conditions | Product | Comments |

|---|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol, heat | 2-Amino-6-bromo-4-(trifluoromethoxy)phenol | A classic and reliable method for nitro group reduction. wikipedia.org |

| Fe / HCl or NH₄Cl | Water/Ethanol, heat | 2-Amino-6-bromo-4-(trifluoromethoxy)phenol | A cost-effective and common industrial method. wikipedia.org |

| H₂ / Catalyst | Pd/C, PtO₂, or Raney Nickel | 2-Amino-6-bromo-4-(trifluoromethoxy)phenol | Catalytic hydrogenation is very efficient but may cause dehalogenation with some catalysts (e.g., Pd/C). wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | 2-Amino-6-bromo-4-(trifluoromethoxy)phenol | A mild reducing agent often used when other functional groups are sensitive. |

Electrophilic Aromatic Substitution on the Phenol Ring: Regioselectivity and Limitations

Further electrophilic aromatic substitution (EAS) on the ring of this compound is severely restricted due to the powerful deactivating effects of the existing substituents. libretexts.orgchemistrysteps.com

Analysis of Directing Effects:

-OH (Hydroxyl): A strongly activating, ortho-, para-director. lkouniv.ac.inwikipedia.org

-Br (Bromo): A deactivating, ortho-, para-director. makingmolecules.com

-NO2 (Nitro): A strongly deactivating, meta-director. makingmolecules.com

-OCF3 (Trifluoromethoxy): A strongly deactivating, meta-director, similar in effect to a -CF3 group. lkouniv.ac.inlibretexts.org

The phenolic hydroxyl group is a powerful activator, but its influence is overwhelmingly counteracted by the combined deactivating effects of the bromo, nitro, and trifluoromethoxy groups. The benzene (B151609) ring is, therefore, extremely electron-poor and highly unreactive towards electrophiles. libretexts.org

Regioselectivity and Limitations: The only two available positions for substitution are C3 and C5. The directing effects of the substituents on these positions are conflicting. However, the primary consideration is the profound deactivation of the ring. Standard EAS reactions, particularly Friedel-Crafts alkylation and acylation, are not expected to proceed under normal conditions as they fail on strongly deactivated rings. libretexts.orgchemistrysteps.com More reactive electrophiles, such as those used in halogenation or nitration, would require exceptionally harsh conditions, which would likely lead to oxidative decomposition of the phenol rather than substitution. libretexts.org

| Reaction Type | Typical Reagents | Predicted Outcome | Reason for Limitation |

|---|---|---|---|

| Nitration | Conc. HNO₃ / H₂SO₄ | No reaction or decomposition | Extreme ring deactivation; oxidative conditions. libretexts.org |

| Halogenation | Br₂ / FeBr₃ | No reaction | Extreme ring deactivation. makingmolecules.com |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction | Reaction fails on strongly deactivated rings. chemistrysteps.com |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | No reaction | Reaction fails on strongly deactivated rings. chemistrysteps.com |

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of the bromo-nitro-phenol scaffold is well-established, allowing for predictable outcomes in these transformations.

The Suzuki-Miyaura coupling stands out for its mild reaction conditions and the use of generally non-toxic and stable boronic acids or their derivatives. wikipedia.org This reaction is widely employed for the synthesis of biaryl compounds. nih.gov The coupling of a generic 2-bromo-6-nitrophenol (B84729) derivative with an arylboronic acid would proceed in the presence of a palladium catalyst and a base to yield a substituted nitrobiphenyl. The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to afford the biaryl product and regenerate the catalyst. wikipedia.org

The Stille coupling utilizes organostannanes as coupling partners. wikipedia.orgopenochem.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture. rsc.org This reaction would enable the introduction of a variety of organic groups (alkyl, vinyl, aryl, etc.) at the 2-position of the phenol ring. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the vinylation of aryl compounds. The process involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

A summary of the expected products from these reactions with this compound is presented in the table below.

| Coupling Reaction | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-6-nitro-4-(trifluoromethoxy)phenol |

| Stille | Organostannane (R-SnBu₃) | 2-Substituted-6-nitro-4-(trifluoromethoxy)phenol |

| Sonogashira | Terminal alkyne (R-C≡CH) | 2-(Alkynyl)-6-nitro-4-(trifluoromethoxy)phenol |

| Heck | Alkene (CH₂=CHR) | 2-(Alkenyl)-6-nitro-4-(trifluoromethoxy)phenol |

The bromine atom on the this compound scaffold is also amenable to the formation of carbon-nitrogen and carbon-oxygen bonds through palladium-catalyzed amination and copper-catalyzed etherification reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org In some instances, the nitro group itself can be the leaving group in a denitrative Buchwald-Hartwig amination. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can be used for the formation of aryl ethers from aryl halides and phenols. wikipedia.orgorganic-chemistry.org While palladium-catalyzed methods for etherification exist, the Ullmann reaction remains a relevant and powerful tool, especially for certain substrates. nih.gov The reaction typically requires a copper catalyst, a base, and often high temperatures. wikipedia.org The mechanism is thought to involve the formation of a copper(I) phenoxide which then reacts with the aryl halide. nih.gov

The expected products from these reactions are detailed in the following table.

| Reaction | Reagent | Expected Product Structure |

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R¹R²NH) | 2-(Amino)-6-nitro-4-(trifluoromethoxy)phenol |

| Ullmann Etherification | Phenol (ArOH) | 2-(Aryloxy)-6-nitro-4-(trifluoromethoxy)phenol |

Radical Reactions and Photochemistry of this compound

The nitro and bromo substituents on the phenol ring introduce the potential for unique reactivity under radical and photochemical conditions. While specific studies on this compound are scarce, the behavior of related nitrophenols provides valuable insights.

Radical reactions involving aryl halides are well-established. For instance, tin- or silicon-centered radicals can abstract the bromine atom to generate an aryl radical. This reactive intermediate can then participate in various transformations, such as addition to multiple bonds. The degradation of brominated phenols by hydroxyl radicals has also been a subject of study.

The photochemistry of nitrophenols is a rich and complex field. Nitrophenols are known to absorb UV radiation, leading to a variety of photochemical transformations. mdpi.com The photolysis of o-nitrophenols in the gas phase has been shown to produce nitrous acid (HONO) through an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. rsc.org In solution, the photochemical degradation pathways can be influenced by the solvent and pH. rsc.orgpnas.org For instance, the photodegradation of 2,4-dinitrophenol (B41442) was found to be significantly enhanced in 2-propanol compared to water. rsc.org The excited-state dynamics of nitrophenols involve complex relaxation pathways, including charge transfer from the phenol to the nitro group. mdpi.com

Chemical Transformations for Generating Novel Scaffolds and Chemical Libraries

The functional group handles on this compound make it an attractive starting material for the synthesis of diverse chemical libraries. Phenolic compounds, in general, are recognized as valuable building blocks for the assembly of functional materials and pharmacologically active compounds. nih.govresearchgate.net

The palladium-catalyzed cross-coupling reactions described in section 3.4 provide a powerful platform for introducing a wide range of substituents at the 2-position, thereby generating a library of substituted nitrophenols. Subsequent modifications of the nitro and hydroxyl groups can further expand the chemical space. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions.

The concept of diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. The multiple reactive sites on this compound are well-suited for DOS strategies. By systematically varying the reagents and reaction conditions applied to the different functional groups, a large and diverse library of compounds can be generated. These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents or chemical probes. The use of symmetric building blocks and combinatorial functional group transformations are key strategies in the efficient production of such libraries. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 6 Nitro 4 Trifluoromethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework, confirming the connectivity and chemical environment of each atom.

Assignment of Chemical Shifts and Coupling Constants

The substitution pattern of the aromatic ring in this compound—with a hydroxyl, a bromine, a nitro group, and a trifluoromethoxy group—results in a unique set of signals in the NMR spectra. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the electronegativity of the bromine and oxygen atoms, significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. These protons (H-3 and H-5) would appear as doublets due to coupling with each other. The strong deshielding effect of the adjacent nitro group would cause the H-5 proton to resonate at a lower field compared to the H-3 proton. The hydroxyl proton (-OH) would typically appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative substituents (C-1, C-2, C-4, C-6) will be significantly deshielded and appear at lower fields. The carbon of the trifluoromethoxy group (-OCF₃) will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine-containing group. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | H-3 | 7.5 - 7.8 | d | ~2-3 Hz (⁴JHH) |

| ¹H | H-5 | 8.0 - 8.3 | d | ~2-3 Hz (⁴JHH) |

| ¹H | OH | 10.0 - 12.0 | br s | N/A |

| ¹³C | C-1 (C-OH) | 145 - 155 | s | N/A |

| ¹³C | C-2 (C-Br) | 110 - 120 | s | N/A |

| ¹³C | C-3 (C-H) | 120 - 125 | d | N/A |

| ¹³C | C-4 (C-OCF₃) | 140 - 150 (q, ¹JCF) | q | ~250-260 Hz |

| ¹³C | C-5 (C-H) | 125 - 130 | d | N/A |

| ¹³C | C-6 (C-NO₂) | 135 - 145 | s | N/A |

| ¹³C | -OCF₃ | ~120 (q, ¹JCF) | q | ~255-265 Hz |

| ¹⁹F | -OCF₃ | -58 to -62 | s | N/A |

Advanced NMR Techniques (2D NMR, NOESY, COSY, HSQC, HMBC) for Conformational Analysis

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguous assignment and for probing the molecule's conformation. science.govyoutube.comsdsu.eduuvic.caemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.comrsc.org For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. sdsu.eduemerypharma.com It would show correlations between the H-3 signal and the C-3 signal, and between the H-5 signal and the C-5 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu This is crucial for assigning quaternary carbons and piecing together the molecular structure. For instance, the H-3 proton would show correlations to C-1, C-2, and C-5. The H-5 proton would show correlations to C-1, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY experiment could reveal through-space interactions between the hydroxyl proton and the adjacent bromine atom or nitro group, which can help determine the preferred orientation of the hydroxyl group.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₇H₃BrF₃NO₄), the exact mass of the molecular ion can be calculated. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of almost equal intensity separated by two mass units.

Calculated HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₇H₃⁷⁹BrF₃NO₄ | 316.9228 |

| [M(⁸¹Br)]⁺ | C₇H₃⁸¹BrF₃NO₄ | 318.9208 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure and fragmentation pathways of the molecule. The fragmentation of this compound would likely involve the loss of common neutral fragments associated with its functional groups. researchgate.netnist.gov

Plausible Fragmentation Pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in an [M - 46]⁺ ion.

Loss of NO and CO: Subsequent fragmentation could involve the loss of nitric oxide (NO) followed by carbon monoxide (CO), a typical pathway for nitrophenols.

Loss of CF₃: Cleavage of the C-O bond of the trifluoromethoxy group could lead to the loss of a trifluoromethyl radical (•CF₃).

Loss of Br: The C-Br bond can also cleave to produce an [M - Br]⁺ ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.govresearchgate.net

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to its various functional groups. nih.govaip.orgnist.govresearchgate.netlongdom.orgspectroscopyonline.comnsf.gov

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

NO₂ Stretches: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-F Stretches: The trifluoromethoxy group will give rise to very strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.

C-O Stretches: The phenolic C-O stretch is expected around 1200-1260 cm⁻¹, and the aryl ether C-O stretch of the trifluoromethoxy group will also appear in the fingerprint region.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, can be attributed to the C-Br stretching vibration.

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050 - 3150 | Medium | Medium |

| NO₂ asymmetric stretch | 1520 - 1560 | Very Strong | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| NO₂ symmetric stretch | 1340 - 1380 | Very Strong | Strong |

| C-F stretches | 1100 - 1300 | Very Strong | Medium |

| C-O stretch (phenolic) | 1200 - 1260 | Strong | Weak |

| C-Br stretch | 500 - 650 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For "this compound," this method provides valuable information about its electronic structure and the extent of conjugation. The presence of the aromatic ring, the nitro group (a strong chromophore), and the trifluoromethoxy and bromo substituents all influence the UV-Vis absorption spectrum.

The electronic spectrum of compounds similar to "this compound" is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the nitro group contain π electrons that can be excited to higher energy π* orbitals, and the oxygen atoms of the nitro and hydroxyl groups have non-bonding electrons (n) that can also be promoted to π* orbitals.

In a related compound, (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic absorption spectra. researchgate.net Such computational studies, often performed in conjunction with experimental measurements, help in assigning the observed absorption bands to specific electronic transitions within the molecule. The calculated absorption wavelengths and oscillator strengths provide a detailed picture of the electronic structure.

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity, pH, and the nature of the substituents on the aromatic ring. The strongly electron-withdrawing nitro and trifluoromethoxy groups, along with the bromo group, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol (B47542), indicating a more extended conjugation and a smaller HOMO-LUMO energy gap.

Table 1: Predicted Electronic Absorption Wavelengths for a Structurally Related Phenolic Compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | 350-450 | > 0.1 |

| Other π -> π* | 250-350 | > 0.1 |

Note: This data is illustrative and based on typical values for similar aromatic nitro compounds. Actual values for "this compound" would require experimental measurement.

X-Ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of "this compound," including bond lengths, bond angles, and torsion angles.

For derivatives of brominated phenols, X-ray crystallography has been successfully used to elucidate their solid-state structures. researchgate.netscribd.com For instance, the crystal structure of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol, a Schiff base derivative, has been determined, providing detailed insights into its molecular conformation and intermolecular interactions. researchgate.netscilit.com

In the solid state, molecules of "this compound" are expected to be organized in a specific crystal lattice, stabilized by intermolecular forces such as hydrogen bonding (involving the phenolic hydroxyl group and the nitro group), dipole-dipole interactions, and van der Waals forces. X-ray diffraction analysis would reveal these packing arrangements.

Table 2: Representative Crystallographic Data for a Substituted Bromophenol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1978.9(13) |

Note: This data is from a representative substituted bromophenol and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound," as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like nitrophenols. chromatographyonline.com A reversed-phase HPLC method would be suitable for "this compound." In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to control the ionization of the phenolic group. sielc.com

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions, and the peak area is proportional to its concentration.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. epa.gov Phenols can be analyzed directly by GC, but their polarity can lead to peak tailing. epa.gov To improve chromatographic performance, derivatization is often employed to convert the polar hydroxyl group into a less polar ether or ester. epa.gov Common derivatizing agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov

The choice of detector is crucial in GC. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like "this compound."

Table 3: Typical Chromatographic Conditions for Phenol Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Temperature | Ambient or slightly elevated | Temperature programmed (e.g., 100°C to 250°C) |

Electrochemical Methods for Reaction Kinetic Studies

Electrochemical methods, such as cyclic voltammetry, can be utilized to investigate the redox properties and reaction kinetics of "this compound." The nitro group in nitrophenols is electrochemically active and can be reduced. iiste.org

By applying a varying potential to an electrode immersed in a solution of the compound, the resulting current can be measured. The potential at which reduction or oxidation occurs provides information about the thermodynamics of the process. The shape and scan rate dependence of the voltammetric peaks can be analyzed to determine the kinetics of the electron transfer process and any coupled chemical reactions.

Studies on the electrochemical reduction of nitrophenols have shown that the process is often irreversible and involves multiple electron and proton transfer steps. The exact mechanism and kinetics are influenced by the pH of the medium, the electrode material, and the substitution pattern on the aromatic ring. For "this compound," the electron-withdrawing trifluoromethoxy and bromo groups are expected to facilitate the reduction of the nitro group.

Table 4: Key Parameters from Electrochemical Studies of Nitrophenols

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Peak Potential (Ep) | The potential at which the peak current occurs. | Thermodynamic information about the redox process. |

| Peak Current (Ip) | The maximum current measured during a potential scan. | Information about the concentration and diffusion coefficient of the analyte. |

| Scan Rate (ν) | The rate at which the potential is swept. | Helps to distinguish between diffusion-controlled and surface-confined processes. |

| Tafel Slope | Derived from steady-state polarization curves. | Provides insights into the electron transfer kinetics. |

Computational and Theoretical Investigations of 2 Bromo 6 Nitro 4 Trifluoromethoxy Phenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energetic and geometric properties.

Optimization of Molecular Conformations and Isomers

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable state is reached. This process is crucial as the molecular conformation dictates many of its chemical and physical properties.

Theoretical studies on similar phenolic compounds have demonstrated that methods like DFT with the B3LYP functional and a 6-311+G(d,p) basis set can accurately predict molecular geometries. karazin.ua For this compound, the optimization would likely reveal the planarity of the benzene (B151609) ring and the relative orientations of the hydroxyl, nitro, bromo, and trifluoromethoxy groups. The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is a key feature that would be investigated, as this significantly influences the molecule's conformation and stability. Different rotational isomers (conformers) arising from the rotation around the C-O bonds of the hydroxyl and trifluoromethoxy groups would also be computationally explored to identify the global minimum energy structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. Computational methods like DFT are widely used to calculate these orbital energies and visualize their spatial distribution.

| Parameter | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicating electron-donating potential |

| LUMO Energy | Low, indicating electron-accepting potential |

| HOMO-LUMO Gap | Relatively small, suggesting potential for high reactivity |

| HOMO Localization | Phenolic ring, hydroxyl oxygen |

| LUMO Localization | Nitro group |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. acs.orgchemicalbook.com The MEP map displays the electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue represents areas of positive potential (electron-poor).

Prediction of Reactivity and Reaction Pathways (e.g., Electrophilic/Nucleophilic Sites)

The insights gained from HOMO-LUMO analysis and MEP mapping allow for the prediction of the molecule's chemical reactivity. The locations of the HOMO and LUMO highlight the regions most likely to be involved in electron donation and acceptance, respectively. Similarly, the MEP map provides a visual guide to the electrophilic and nucleophilic centers within the molecule.

Based on these computational analyses, the oxygen atoms of the nitro and hydroxyl groups in this compound are predicted to be the primary nucleophilic sites. The hydrogen of the hydroxyl group and potentially the carbon atoms of the benzene ring are expected to be the main electrophilic sites. These predictions can guide the design of chemical reactions involving this molecule and help in understanding its potential reaction mechanisms.

Computational Spectroscopy: Simulating NMR, IR, and UV-Vis Spectra

Computational methods can simulate various types of spectra, providing a powerful means to interpret and verify experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These calculated shifts, when compared to experimental data, can help in the structural elucidation of the molecule. For this compound, the calculated ¹H NMR spectrum would predict the chemical shifts for the aromatic protons and the hydroxyl proton, while the ¹³C NMR spectrum would provide shifts for each carbon atom in the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a simulated Infrared (IR) spectrum. This theoretical spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum. For the target molecule, the simulated IR spectrum would show characteristic peaks for the O-H stretching of the hydroxyl group, the N-O stretching of the nitro group, the C-Br stretching, and the C-F and C-O stretching of the trifluoromethoxy group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations provide information about the electronic transitions within the molecule, including the absorption wavelengths (λmax) and oscillator strengths. The simulated UV-Vis spectrum for this compound would likely show absorptions corresponding to π → π* and n → π* transitions within the aromatic system and the nitro group.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons and a distinct signal for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for each carbon atom in the benzene ring and the trifluoromethoxy group. |

| IR | Characteristic stretching frequencies for O-H, N-O, C-Br, C-F, and C-O bonds. |

| UV-Vis | Absorption bands corresponding to π → π* and n → π* electronic transitions. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of the molecule over time, including its conformational flexibility and its interactions with other molecules (e.g., in a solvent or a biological system).

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Derivatives of the Compound

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. uliege.be These models are invaluable in predicting the properties and activities of new, unsynthesized molecules, thereby guiding synthetic efforts and reducing experimental costs. mdpi.com For the derivatives of this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant of a reaction or its binding affinity to a biological target.

The development of a QSRR model involves several key steps. First, a dataset of derivatives of the parent compound with known reactivity values is compiled. Then, for each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode structural, electronic, and physicochemical features of the molecules. uliege.be Examples of descriptors include molecular weight, logP (a measure of lipophilicity), dipole moment, and various topological indices.

Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that correlates the molecular descriptors with the observed reactivity. oup.comnih.gov The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. uliege.be

While a specific QSRR model for derivatives of this compound has not been reported, a hypothetical model could be constructed. The following table illustrates the type of data that would be used in such a study, with hypothetical reactivity data for a series of derivatives where the 'R' group on the phenolic ring is varied.

| Derivative (R group) | Molecular Weight (g/mol) | logP | Dipole Moment (Debye) | Predicted Reactivity (Log k) |

|---|---|---|---|---|

| -H | 304.02 | 3.5 | 4.2 | -2.5 |

| -CH3 | 318.05 | 3.9 | 4.5 | -2.3 |

| -Cl | 338.47 | 4.1 | 3.8 | -2.8 |

| -F | 322.01 | 3.6 | 3.9 | -2.7 |

Analysis of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor motifs often exhibit significant NLO responses. The this compound molecule possesses electron-withdrawing nitro and trifluoromethoxy groups and an electron-donating hydroxyl group, suggesting it could have interesting NLO properties.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. nih.govrsc.org Key NLO parameters that can be calculated include the static first hyperpolarizability (β) and the static second hyperpolarizability (γ). These parameters quantify the nonlinear response of a molecule to an applied electric field.

The calculation of NLO properties typically involves optimizing the molecular geometry and then computing the electronic properties using a suitable level of theory and basis set. The choice of functional and basis set is crucial for obtaining accurate results. For instance, calculations on similar organic molecules have often employed functionals like B3LYP or CAM-B3LYP with extended basis sets. nih.gov

As there are no specific published NLO calculations for this compound, the following table provides an example of calculated NLO properties for a structurally related compound, p-nitrophenol, to illustrate the type of data obtained from such computational studies.

| Property | Calculated Value for p-Nitrophenol |

|---|---|

| Dipole Moment (μ) | 6.8 D |

| Linear Polarizability (α) | 11.5 x 10-24 esu |

| First Hyperpolarizability (β) | 9.2 x 10-30 esu |

| Second Hyperpolarizability (γ) | 25.7 x 10-36 esu |

Thermodynamic Property Calculations

Computational methods can provide valuable insights into the thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and heat capacity. data.gov These properties are essential for understanding the stability and reactivity of a compound. The NIST Chemistry WebBook is a comprehensive source for experimentally determined and computationally predicted thermodynamic data for a wide range of chemical species. nist.govnist.gov

For this compound, its thermodynamic properties can be calculated using various ab initio and DFT methods. These calculations typically start with a geometry optimization, followed by a frequency calculation to confirm that the structure corresponds to a minimum on the potential energy surface and to compute vibrational frequencies. These frequencies are then used to calculate thermodynamic properties at different temperatures based on statistical mechanics principles.

| Property | Phenol | p-Nitrophenol |

|---|---|---|

| Standard Formation Enthalpy (gas, 298.15 K) | -96.4 ± 0.6 kJ/mol | -152.3 ± 1.3 kJ/mol |

| Standard Molar Entropy (gas, 298.15 K) | 314.8 ± 1.3 J/mol·K | 356.2 ± 2.1 J/mol·K |

| Molar Heat Capacity (gas, 298.15 K) | 104.5 ± 2.1 J/mol·K | 132.8 ± 2.5 J/mol·K |

Strategic Applications and Derivatization of 2 Bromo 6 Nitro 4 Trifluoromethoxy Phenol in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol suggests its potential as a versatile intermediate in complex organic synthesis. The presence of multiple reactive sites—a hydroxyl group, a bromine atom, and a nitro group on a trifluoromethoxy-substituted benzene (B151609) ring—allows for a variety of chemical transformations.

Precursor for Advanced Aromatic Scaffolds

This compound can serve as a foundational building block for more complex aromatic structures. The bromine atom is susceptible to replacement through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of diverse substituents and the construction of intricate molecular frameworks. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization followed by substitution, or by forming amides or sulfonamides.

Building Block for Heterocyclic Compounds